molecular formula C12H13FO B8201148 1-Ethynyl-5-fluoro-3-methyl-2-propoxybenzene

1-Ethynyl-5-fluoro-3-methyl-2-propoxybenzene

Cat. No.: B8201148
M. Wt: 192.23 g/mol
InChI Key: GZORGZXQERGSHH-UHFFFAOYSA-N
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Description

1-Ethynyl-5-fluoro-3-methyl-2-propoxybenzene is an aromatic organic compound with a unique structure that includes an ethynyl group, a fluorine atom, a methyl group, and a propoxy group attached to a benzene ring

Chemical Reactions Analysis

1-Ethynyl-5-fluoro-3-methyl-2-propoxybenzene can undergo various chemical reactions, including:

Scientific Research Applications

1-Ethynyl-5-fluoro-3-methyl-2-propoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-Ethynyl-5-fluoro-3-methyl-2-propoxybenzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The fluorine atom can influence the compound’s reactivity and binding affinity to target proteins, affecting its overall biological activity.

Comparison with Similar Compounds

1-Ethynyl-5-fluoro-3-methyl-2-propoxybenzene can be compared with other similar compounds such as:

The unique combination of substituents in this compound makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-ethynyl-5-fluoro-3-methyl-2-propoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO/c1-4-6-14-12-9(3)7-11(13)8-10(12)5-2/h2,7-8H,4,6H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZORGZXQERGSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1C)F)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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